

An In-Depth Technical Guide to 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide

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Compound of Interest

Compound Name: 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide

CAS No.: 1019546-78-1

Cat. No.: B1437841

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Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its role as a versatile pharmacophore.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[1][2] Within this broad class of compounds, pyridine carbothioamides (PCAs) have emerged as particularly promising due to their multitargeted nature and strong coordination capabilities.[3] This guide provides a comprehensive technical overview of a specific PCA derivative, **2-(cyclopropylmethoxy)pyridine-4-carbothioamide**, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, a plausible synthetic route, potential therapeutic applications, and detailed experimental protocols for its synthesis and preliminary biological evaluation.

Core Compound Identification and Properties

IUPAC Name and Synonyms

The unequivocally correct IUPAC name for the compound of interest is **2-(cyclopropylmethoxy)pyridine-4-carbothioamide**. A commonly used synonym is 2-(cyclopropylmethoxy)-4-pyridinecarbothioamide.[4]

Chemical Structure and Properties

The molecular structure of **2-(cyclopropylmethoxy)pyridine-4-carbothioamide** consists of a pyridine ring substituted at the 2-position with a cyclopropylmethoxy group and at the 4-position with a carbothioamide (thioamide) group. This unique combination of a flexible ether linkage and a metal-chelating thioamide functional group on a biologically active pyridine core suggests a rich potential for pharmacological activity.

Table 1: Physicochemical Properties of **2-(Cyclopropylmethoxy)pyridine-4-carbothioamide**

Property	Value	Source
CAS Number	1019546-78-1	[4][5]
Molecular Formula	C ₁₀ H ₁₂ N ₂ OS	[4][5]
Molecular Weight	208.28 g/mol	[4][5]
MDL Number	MFCD11136716	[5]

Further experimental determination of properties such as melting point, solubility in various solvents, and spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is essential for a complete characterization of a newly synthesized batch of this compound.

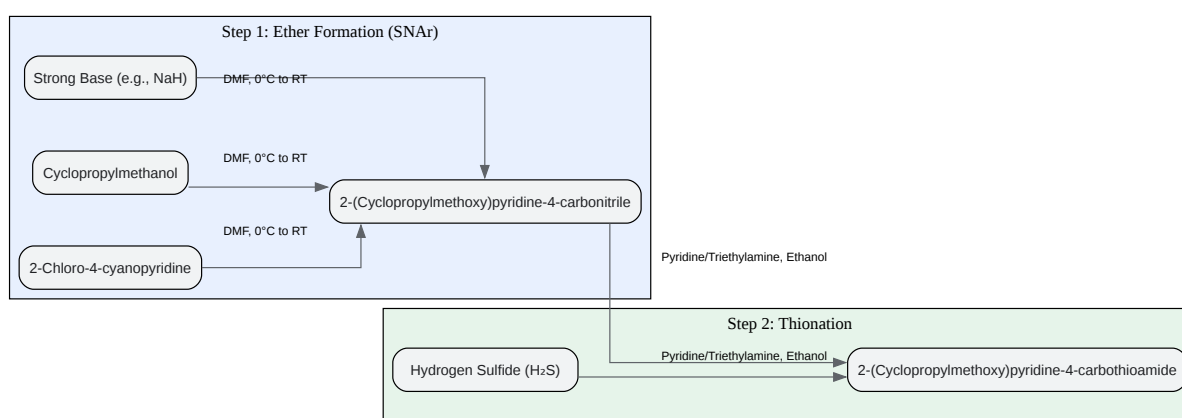
Synthesis Methodology

While a specific, published synthesis for **2-(cyclopropylmethoxy)pyridine-4-carbothioamide** is not readily available in the reviewed literature, a logical and efficient synthetic pathway can be proposed based on established methods for analogous pyridine carbothioamides.[6][7] The most direct approach involves the conversion of a corresponding nitrile precursor. This multi-step synthesis is outlined below, starting from a commercially available pyridine derivative.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-chloro-4-cyanopyridine:

- Nucleophilic Aromatic Substitution (S_NAr): Reaction of 2-chloro-4-cyanopyridine with cyclopropylmethanol in the presence of a strong base to form the ether linkage.
- Thionation: Conversion of the nitrile group of the resulting 2-(cyclopropylmethoxy)pyridine-4-carbonitrile to a carbothioamide group using a sulfiding agent like hydrogen sulfide.



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Caption: Proposed two-step synthesis workflow for **2-(cyclopropylmethoxy)pyridine-4-carbothioamide**.

Detailed Experimental Protocol: Synthesis

Materials:

- 2-Chloro-4-cyanopyridine

- Cyclopropylmethanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Hydrogen sulfide (H₂S) gas or Sodium hydrosulfide (NaHS)
- Pyridine or Triethylamine (as base catalyst)
- Ethanol
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Step 1: Synthesis of 2-(Cyclopropylmethoxy)pyridine-4-carbonitrile

- To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of cyclopropylmethanol (1.1 equivalents) in anhydrous DMF to the suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium alkoxide.
- Add a solution of 2-chloro-4-cyanopyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).

- Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the intermediate, 2-(cyclopropylmethoxy)pyridine-4-carbonitrile.

Step 2: Synthesis of **2-(Cyclopropylmethoxy)pyridine-4-carbothioamide**

- Dissolve the purified 2-(cyclopropylmethoxy)pyridine-4-carbonitrile (1.0 equivalent) in a mixture of pyridine and ethanol.
- In a well-ventilated fume hood, bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature. Alternatively, sodium hydrosulfide (NaHS) can be used as the sulfur source.
- The reaction is typically monitored by TLC until the starting nitrile is consumed (usually 4-8 hours).
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
- Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product, **2-(cyclopropylmethoxy)pyridine-4-carbothioamide**.

Self-Validation: The identity and purity of the final compound must be rigorously confirmed through spectroscopic methods (NMR, IR, MS) and elemental analysis.

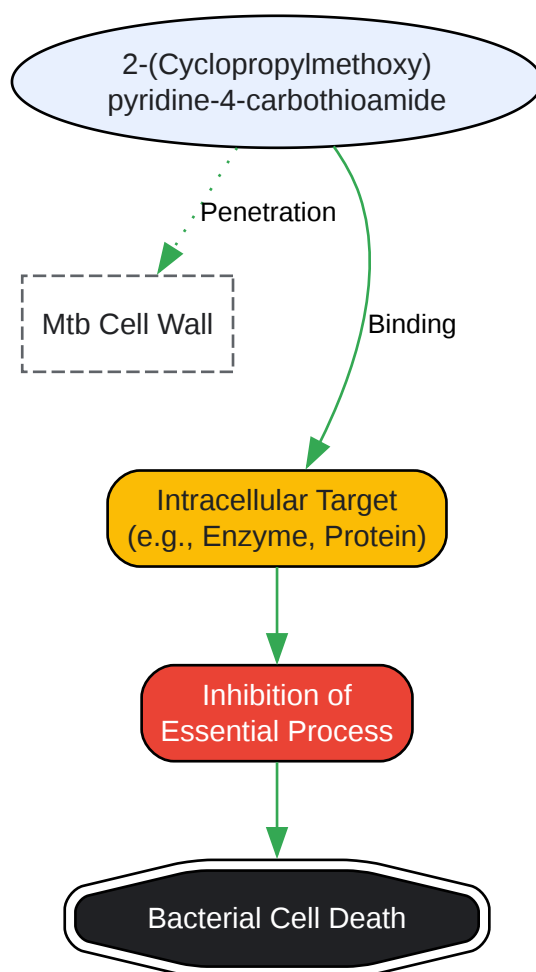
Potential Therapeutic Applications and Mechanistic Insights

The pyridine carbothioamide scaffold is a "privileged" structure in drug discovery, with derivatives showing a remarkable range of biological activities.[1][7] While specific data on 2-

(cyclopropylmethoxy)pyridine-4-carbothioamide is limited, we can infer its potential applications from studies on structurally related molecules.

Antitubercular Activity

A significant body of research points to the potent antitubercular activity of 2,4-disubstituted pyridine derivatives.[8] Some pyridine analogues have shown encouraging activity against both drug-sensitive and drug-resistant strains of *Mycobacterium tuberculosis* (Mtb).[9] The mechanism of action for some of these compounds is believed to involve the inhibition of essential cellular processes. For instance, resistance to certain 2,4-disubstituted pyridines has been linked to mutations in the rv0678 gene, which regulates the expression of an efflux pump, suggesting the compound may target intracellular components.[8]



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Caption: Postulated mechanism of action against *Mycobacterium tuberculosis*.

Anti-inflammatory Potential

Pyridine carbothioamide analogs have also been investigated for their anti-inflammatory properties.[7][10] The mechanism is often linked to the inhibition of key inflammatory mediators. Molecular docking studies on similar compounds suggest potential binding to and inhibition of cyclooxygenase (COX-1 and COX-2) and nitric oxide synthase (NOS) enzymes.[7] These enzymes are critical in the inflammatory cascade, responsible for the production of prostaglandins and nitric oxide, respectively.[7]

Anticancer and Other Activities

The versatility of the PCA scaffold extends to anticancer applications, where derivatives have been shown to act as tubulin polymerization inhibitors.[3] Additionally, various pyridine derivatives have demonstrated a wide array of other therapeutic possibilities, including antimicrobial, antiviral, and antioxidant effects.[2]

Key Experimental Workflows

To assess the therapeutic potential of **2-(cyclopropylmethoxy)pyridine-4-carbothioamide**, standardized in vitro assays are crucial.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism. The microplate Alamar Blue assay (MABA) is a common method for *M. tuberculosis*. [11]

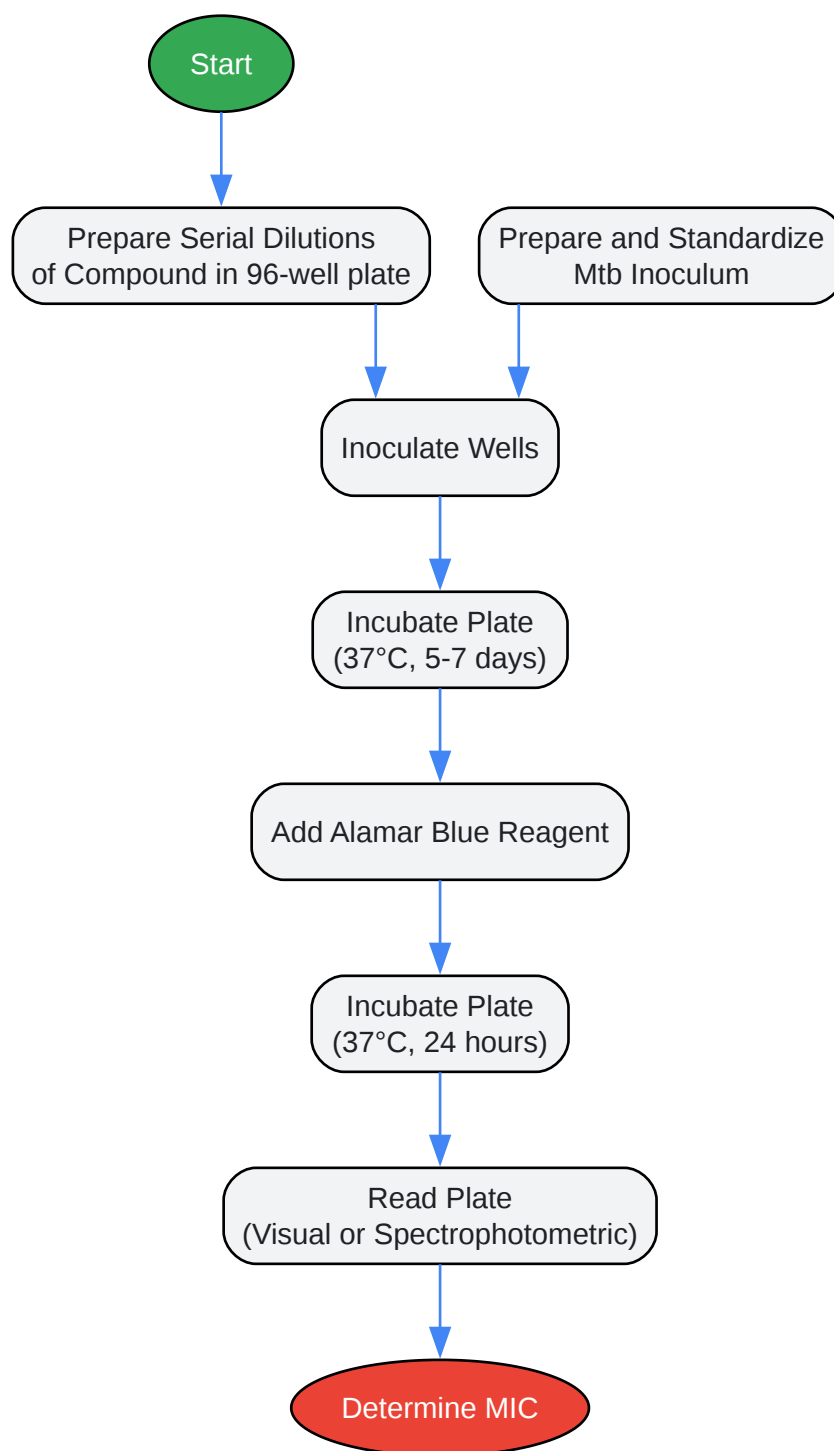
Materials:

- Pure **2-(cyclopropylmethoxy)pyridine-4-carbothioamide**
- *Mycobacterium tuberculosis* H37Rv strain
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- 96-well microplates
- Alamar Blue reagent

- Positive control drug (e.g., Isoniazid)
- Negative control (no drug)

Workflow:

- **Compound Preparation:** Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in 7H9 broth directly in the 96-well plate.
- **Inoculum Preparation:** Prepare a standardized inoculum of *M. tuberculosis* H37Rv to a specific turbidity (e.g., McFarland standard 1.0) and dilute it to the final working concentration.
- **Inoculation:** Add the bacterial inoculum to each well containing the serially diluted compound, as well as to positive and negative control wells.
- **Incubation:** Seal the plates and incubate at 37 °C for 5-7 days.
- **Reading Results:** After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
- **MIC Determination:** The MIC is the lowest compound concentration in which the color remains blue.



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Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

2-(Cyclopropylmethoxy)pyridine-4-carbothioamide is a molecule of significant interest, built upon the robust and biologically active pyridine carbothioamide scaffold. Based on the extensive evidence for related compounds, it holds considerable promise as a lead candidate for the development of new therapeutics, particularly in the fields of infectious diseases like tuberculosis and inflammatory disorders. The synthetic and experimental protocols outlined in this guide provide a solid framework for its synthesis, characterization, and initial biological screening. Further investigation into its specific mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

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